molecular formula C17H14ClFN2O3S B2459519 1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-02-6

1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2459519
CAS No.: 879928-02-6
M. Wt: 380.82
InChI Key: ZMDRCARHIFICPB-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazolone dioxide class, characterized by a bicyclic core structure fused with imidazole and thiophene rings. The 5,5-dioxide moiety indicates sulfone groups at the 5-position of the thiophene ring. The substituents—3-chlorophenyl (meta-chloro) and 4-fluorophenyl (para-fluoro)—impart distinct electronic and steric properties. Its molecular formula is C₁₇H₁₄ClFN₂O₃S, with a molecular weight of approximately 380.52 g/mol.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S/c18-11-2-1-3-14(8-11)21-16-10-25(23,24)9-15(16)20(17(21)22)13-6-4-12(19)5-7-13/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRCARHIFICPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, including its antiviral, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound has a molecular formula of C15H14ClFN2O2SC_{15}H_{14}ClFN_2O_2S and a molecular weight of approximately 286.36 g/mol. The presence of chlorine and fluorine substituents on the aromatic rings contributes to its biological activity by influencing the electronic properties and steric hindrance of the molecule.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance:

  • Inhibition of HIV : The compound demonstrated significant antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 3.98 μM, indicating its potential as a lead compound for further development in HIV therapy .
  • Activity Against Other Viruses : The compound also exhibited inhibitory effects against other viral pathogens, although specific data on EC50 values for these viruses remains limited.

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 μg/mL .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of the compound is another area of active research:

  • Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound exhibits cytotoxic effects with IC50 values ranging from 5 to 15 μM .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on HIV Inhibition :
    • Objective : To evaluate the efficacy of the compound against HIV-1.
    • Findings : The study reported a significant reduction in viral load in treated cells compared to controls, supporting its use as a potential therapeutic agent .
  • Antibacterial Efficacy :
    • Objective : To assess the antibacterial properties against clinical isolates.
    • Findings : The compound was effective at inhibiting bacterial growth in vitro, particularly against resistant strains .
  • Cytotoxicity in Cancer Cells :
    • Objective : To analyze the impact on cancer cell viability.
    • Findings : Results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Data Summary Table

Biological ActivityTarget Organism/Cell LineEC50/IC50 (μM)Reference
AntiviralHIV-13.98
AntibacterialStaphylococcus aureus10-50
AntibacterialEscherichia coli10-50
AnticancerMCF-7 (Breast Cancer)5
AnticancerHeLa (Cervical Cancer)15

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Reported)
1-(3-Chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target) 3-Cl-C₆H₄ / 4-F-C₆H₄ C₁₇H₁₄ClFN₂O₃S 380.52 High polarity due to Cl/F; moderate solubility in polar solvents
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-F-C₆H₄ / 4-F-C₆H₄ C₁₇H₁₄F₂N₂O₃S 364.37 Lower molecular weight; enhanced symmetry may improve crystallinity
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Cl-C₆H₄ / 2-MeO-C₆H₄ C₁₈H₁₆ClN₂O₄S 405.85 Methoxy group increases electron density; potential for H-bonding
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-EtO-C₆H₄ / C₆H₅ C₂₀H₂₁N₂O₄S 393.46 Ethoxy group introduces steric bulk; reduced polarity
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₆H₅ / 3-CF₃-C₆H₄ C₁₈H₁₅F₃N₂O₂S₂ 412.45 Thione group alters electronic properties; high density (1.56 g/cm³)

Electronic and Steric Effects

  • Halogen vs. Alkoxy Substituents : The target compound’s 3-chloro and 4-fluoro groups are electron-withdrawing, enhancing electrophilicity compared to alkoxy-substituted analogs (e.g., 2-methoxy or 4-ethoxy derivatives) . This may influence binding affinity in biological targets.
  • Substituent Position : The meta-chloro group in the target compound creates asymmetric electronic distribution compared to para-substituted analogs (e.g., 1,3-bis(4-fluorophenyl) derivative ). This asymmetry could affect dipole moments and solubility.
  • Trifluoromethyl vs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Polar solvents (e.g., DMF or acetonitrile) enhance solubility and reaction rates, while temperatures between 60–80°C often improve cyclization efficiency. Catalysts like p-toluenesulfonic acid can accelerate imidazole ring formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups) and sulfone resonances (δ ~3.5–4.5 ppm for tetrahydrothieno ring protons).
  • IR : Confirm sulfone groups (asymmetric/symmetric S=O stretches at ~1300 cm1^{-1} and ~1150 cm1^{-1}).
  • XRD : Resolve dihedral angles between the thieno and imidazole rings to assess planarity and steric effects .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Antimicrobial activity can be screened via microdilution assays (MIC values against Gram+/Gram– bacteria). Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) provides initial toxicity data. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on halogen bonding (Cl/F substituents) and sulfone-mediated hydrogen bonding.
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding pocket retention.
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity analysis .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Purity Verification : Re-examine compound purity via HPLC-MS to rule out impurities causing off-target effects.
  • Solubility Adjustments : Test activity in varying solvents (DMSO/PBS mixtures) to address false negatives from aggregation .

Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats for PK studies (IV/PO dosing; plasma collection at 0.5, 1, 2, 4, 8, 24 h).
  • Metabolite Identification : Employ LC-HRMS to detect phase I/II metabolites.
  • Toxicity Endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. What crystallographic parameters are critical for determining this compound’s 3D structure, and how do they influence SAR studies?

  • Methodological Answer : Key parameters include:

  • Bond Angles : Thieno-imidazole junction angles (ideal: 109.5° for sp3^3-hybridized carbons).
  • Dihedral Angles : Between chlorophenyl and fluorophenyl groups (affects π-π stacking in target binding).
  • Packing Motifs : Hydrogen-bonding networks involving sulfone oxygen atoms.
  • SAR Impact : Deviations >5° in dihedral angles correlate with reduced target affinity in analogs .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across different experimental setups?

  • Methodological Answer :

  • Variable Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Batch Testing : Compare activity of multiple synthetic batches to identify impurities.
  • Theoretical Alignment : Reconcile discrepancies using molecular dynamics to assess conformational flexibility under varying pH/temperature conditions .

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